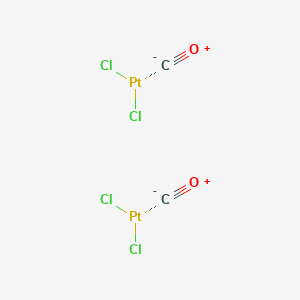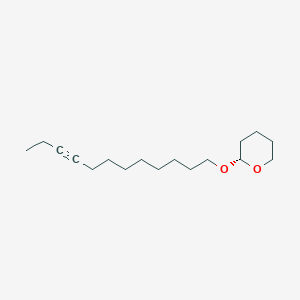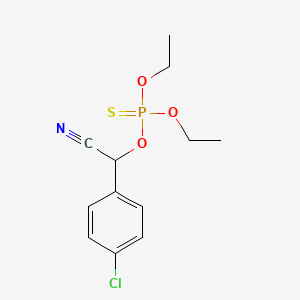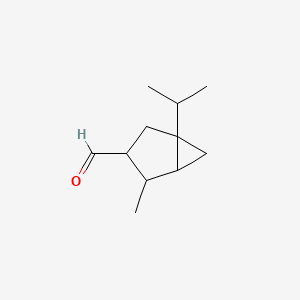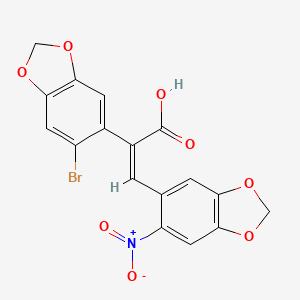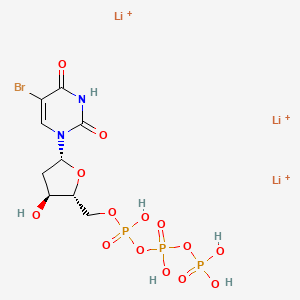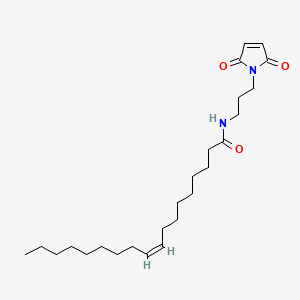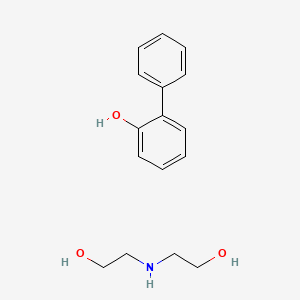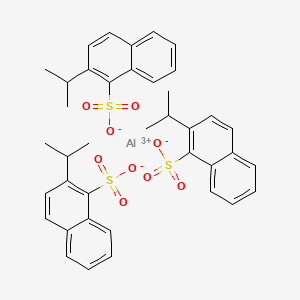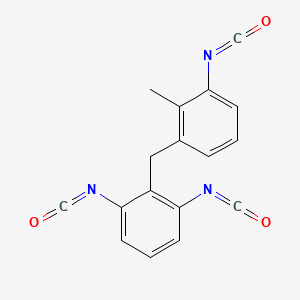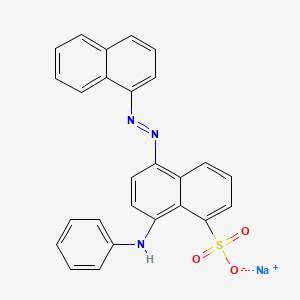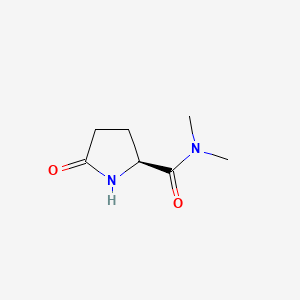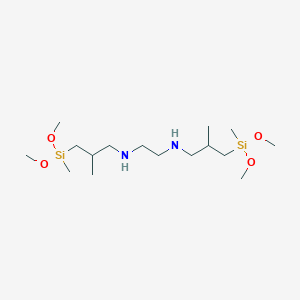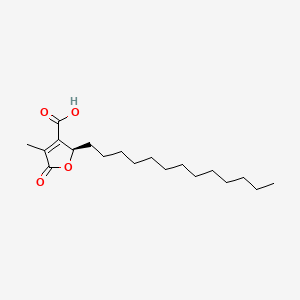
(R)-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is an organic compound that belongs to the class of furoic acids This compound is characterized by its unique structure, which includes a furan ring substituted with a tridecyl chain, a methyl group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a tridecyl-substituted keto acid, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the precursor to the desired furoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems, such as heterogeneous catalysts, can further enhance the reaction rate and selectivity. Additionally, purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and are conducted under controlled temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are of interest in the development of new pharmaceuticals. Its ability to interact with specific biological targets can lead to the discovery of new treatments for various diseases.
Industry
In the industrial sector, ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is used in the production of specialty chemicals, such as surfactants and polymers. Its unique chemical properties make it valuable in the formulation of high-performance materials.
Mécanisme D'action
The mechanism of action of ®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: A simpler furoic acid with a shorter alkyl chain.
5-Hydroxy-2-furoic acid: A furoic acid with a hydroxyl group instead of a keto group.
2,5-Dihydro-4-methyl-5-oxo-3-furoic acid: A similar compound without the tridecyl chain.
Uniqueness
®-2-Tridecyl-2,5-dihydro-4-methyl-5-oxo-3-furoic acid is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This structural feature sets it apart from other furoic acids and contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
70579-62-3 |
|---|---|
Formule moléculaire |
C19H32O4 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2R)-4-methyl-5-oxo-2-tridecyl-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16H,3-14H2,1-2H3,(H,20,21)/t16-/m1/s1 |
Clé InChI |
SLQVVNFTCYVCPB-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H]1C(=C(C(=O)O1)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC1C(=C(C(=O)O1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


